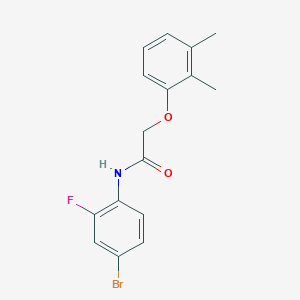
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as BFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFAA has been synthesized by several methods and has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes. Furthermore, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the significant advantages of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is its high purity and yield, which makes it an ideal compound for various biochemical and pharmacological assays. However, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has limited solubility in water, which can make it challenging to use in some experiments. Furthermore, N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide. One of the most significant future directions is the development of new synthetic methods for N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide that can improve its yield and purity. Furthermore, the study of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide's mechanism of action can provide new insights into the role of COX-2 in the inflammatory response and the potential use of COX-2 inhibitors in the treatment of various diseases. Additionally, the study of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide's effects on cognitive function and memory can provide new avenues for the treatment of neurodegenerative diseases.
Synthesis Methods
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide can be synthesized by several methods. One of the most commonly used methods is the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 4-bromo-2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide as a white solid in high yield and purity.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is in the field of medicinal chemistry. N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
properties
Molecular Formula |
C16H15BrFNO2 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15BrFNO2/c1-10-4-3-5-15(11(10)2)21-9-16(20)19-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
AGUJSWUQRJJHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(propan-2-yl)phenoxy]-N-(quinolin-5-yl)acetamide](/img/structure/B245969.png)
![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)
![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)